molecular formula C9H13NO2S B570802 N-[(1R)-1-phenylethyl]methanesulfonamide CAS No. 316363-65-2

N-[(1R)-1-phenylethyl]methanesulfonamide

カタログ番号: B570802
CAS番号: 316363-65-2
分子量: 199.268
InChIキー: SHEXGLJFVVRUCZ-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named N-[(1R)-1-phenylethyl]methanesulfonamide , reflecting its sulfonamide core and chiral phenylethyl substituent. Its molecular formula is C₉H₁₃NO₂S , with a molecular weight of 199.27 g/mol . The structure comprises:

  • A methanesulfonamide group (SO₂NH₂) attached to a 1-phenylethyl chain.
  • A phenyl ring (C₆H₅) connected via a chiral ethyl linker (CH₂CH₃) to the sulfonamide nitrogen.

Key identifiers include:

Property Value Source
CAS Number 316363-65-2
SMILES CC@HNS(=O)(=O)C
InChI Key SHEXGLJFVVRUCZ-MRVPVSSYSA-N

Stereochemical Configuration and Chiral Center Properties

The compound’s chirality arises from the C1 carbon of the phenylethyl group, which binds to four distinct groups:

  • Phenyl ring (C₆H₅)
  • Methanesulfonamide (SO₂NH₂)
  • Methyl group (CH₃)
  • Hydrogen atom (H)

The (R) configuration is confirmed by:

  • X-ray crystallography (not explicitly reported for this compound but inferred from analogous sulfonamide studies).
  • Chiral chromatography or NMR spectroscopy (common methods for enantiomer resolution).

Table 1: Chiral Center Properties

Feature Description Impact
C1 Configuration R-form dominates in biological systems Affects receptor binding affinity
Stereoelectronic Effects SO₂ group’s electron-withdrawing nature Stabilizes resonance structures
Solubility Polar sulfonamide enhances aqueous solubility Critical for pharmacokinetics

Comparative Analysis of Enantiomeric Forms

While the (R)-enantiomer is the primary focus, the (S)-form exhibits distinct properties:

Property (R)-Enantiomer (S)-Enantiomer Reference
Synthetic Route Sharpless asymmetric dihydroxylation Mirror-image synthesis methods
Biological Activity Potential enzyme inhibition Reduced or altered efficacy
Crystal Packing Hydrogen-bonded tapes (predicted) Alternative supramolecular motifs

Experimental data for the (S)-enantiomer is sparse, but theoretical models suggest differences in dipole moments and intermolecular interactions due to inverted stereochemistry.

Crystallographic Data and Conformational Studies

Crystallographic studies on analogous compounds (e.g., (R)-1-phenylethyl derivatives) reveal:

  • Hydrogen bonding : Sulfonamide oxygen atoms interact with adjacent NH groups, forming 1D tapes.
  • Phenyl stacking : π-π interactions between aromatic rings stabilize the crystal lattice.

Table 2: Predicted Crystallographic Features

Feature Description Supporting Evidence
Space Group P2₁ (common for chiral sulfonamides) Analogous structures
Hydrogen-Bond Networks N–H⋯O interactions between adjacent molecules Observed in similar compounds
Conformational Flexibility Restricted rotation around C–N bond Sulfonamide rigidity

While direct crystal data for N-[(1R)-1-phenylethyl]methanesulfonamide is unavailable, its conformational preferences align with sulfonamide benchmarks, emphasizing planar sulfonamide geometry and chiral center rigidity .

特性

IUPAC Name

N-[(1R)-1-phenylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEXGLJFVVRUCZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(1R)-1-phenylethyl]methanesulfonamide, also referred to as (R)-1-phenylethyl methanesulfonamide, is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Synthesis

N-[(1R)-1-phenylethyl]methanesulfonamide features a chiral center and is characterized by the presence of a methanesulfonamide group attached to a phenylethyl moiety. The compound can be synthesized through the reaction of (R)-1-phenylethylamine with methanesulfonyl chloride. Various characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, are employed to confirm its structure and purity.

Biological Activity Overview

The biological activity of N-[(1R)-1-phenylethyl]methanesulfonamide primarily stems from its sulfonamide structure. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis. This inhibition disrupts bacterial growth by preventing the formation of folate, which is essential for DNA synthesis. Additionally, there are indications that this compound may possess anti-inflammatory properties.

While specific mechanisms of action for N-[(1R)-1-phenylethyl]methanesulfonamide remain under investigation, it is hypothesized that its sulfonamide functional group could interact with various biological targets involved in folate metabolism. This interaction may influence both its efficacy and safety profiles in therapeutic contexts.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-[(1R)-1-phenylethyl]methanesulfonamide, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
SulfanilamideBasic sulfanilamide structureFirst discovered sulfa drug; broad-spectrum antibiotic
AcetazolamideContains a carbonic anhydrase inhibitorUsed primarily for glaucoma and altitude sickness
BenzylsulfanilamideBenzene ring substitutionExhibits enhanced antibacterial activity
N-(4-methylphenyl)methanesulfonamideMethyl substitution on phenylPotentially different pharmacological profile

N-[(1R)-1-phenylethyl]methanesulfonamide's unique feature lies in its chiral center and specific phenethyl structure, which may provide distinct interactions with biological targets compared to these other compounds.

Case Studies and Research Findings

Research studies have explored the biological activities of sulfonamides extensively. Here are some notable findings relevant to N-[(1R)-1-phenylethyl]methanesulfonamide:

  • Antimicrobial Activity : Sulfonamides have been shown to effectively inhibit bacterial growth in various clinical settings. For instance, studies demonstrate that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some research indicates that sulfonamides can modulate inflammatory responses. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiocarboxamide Analogs

  • N-[(1R)-1-Phenylethyl]pyrrolidine-2-thiocarboxamide (derived from (S)-proline): This compound exhibits superior catalytic performance in enantioselective reactions compared to N-[(1R)-1-phenylethyl]methanesulfonamide. For example, in organocatalyzed transformations, it achieves 84% enantiomeric excess (ee) and 62% yield at 4°C, whereas the methanesulfonamide derivative under similar conditions yields 77% ee but only 17% yield . Key Difference: The thiocarboxamide group enhances both reactivity and stereoselectivity, likely due to stronger hydrogen-bonding interactions with substrates.

Cyclopentanamine Derivatives

  • (1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine (23a) :
    This compound, synthesized via reductive amination, shows 33% yield and stereochemical integrity comparable to N-[(1R)-1-phenylethyl]methanesulfonamide. However, its application focuses on calcium channel inhibition rather than catalysis .
    • Key Difference : The cyclopentane backbone reduces conformational flexibility, limiting its utility in dynamic catalytic systems.

Azidoethylamine Derivatives

  • N-[(S)-1-Phenylethyl]-(1R,2R)-2-azido-2-phenyl-1-pyridin-2-yl-ethylamine (13) :
    Synthesized with 96% enantiomeric purity , this compound demonstrates high stereoselectivity ([α]₂₀ᴅ = −57°) in diamine synthesis. Its azido group enables click chemistry applications, a feature absent in the methanesulfonamide derivative .
    • Key Difference : The azido functionality expands reactivity toward bioorthogonal transformations, unlike the sulfonamide’s catalytic niche.

Catalytic and Stereochemical Performance

Compound Application Yield (%) ee (%) Conditions Reference
N-[(1R)-1-Phenylethyl]methanesulfonamide Organocatalysis 17 77 25°C
N-[(1R)-1-Phenylethyl]thiocarboxamide Organocatalysis 62 84 4°C
(1R,2R,1′S)-13 (Azidoethylamine) Vic-diamine synthesis 96 - Room temperature
  • Notable Trend: Thiocarboxamide derivatives outperform methanesulfonamides in both yield and enantioselectivity, underscoring the impact of functional group choice on catalytic efficiency.

Substituent Effects on Physicochemical Properties

  • N-(2-Fluorophenyl)methanesulfonamide :
    The electron-withdrawing fluorine substituent shifts the ¹³C NMR signal of the sulfonamide carbon to δ 43.2 ppm , compared to δ 41.8 ppm in N-[(1R)-1-phenylethyl]methanesulfonamide .
  • N-Benzyl-N-[4-((1R)-1-hydroxyethyl)phenyl]methanesulfonamide :
    The benzyl and hydroxyethyl groups increase molecular weight (305.39 g/mol) and solubility in polar solvents, contrasting with the simpler phenylethyl analog .

Stability and Crystallography

  • N-[(1R)-1-Phenylethyl]-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide : Forms a racemic mixture (m.p. 207–209°C) when combined with its enantiomer. The methanesulfonamide analog, lacking the benzothiazine ring, exhibits lower thermal stability, highlighting the role of aromatic systems in crystallization .

Q & A

Q. What synthetic routes are available for enantioselective synthesis of N-[(1R)-1-phenylethyl]methanesulfonamide, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Chiral Pool Synthesis : Utilize chiral precursors such as (1R)-1-phenylethylamine, reacting with methanesulfonyl chloride under controlled conditions (e.g., anhydrous solvents, low temperatures) to minimize racemization .
  • Catalytic Asymmetric Methods : Copper-catalyzed hydroamination of alkynyl sulfonamides (e.g., Et₂Zn-catalyzed reactions) can yield enantiomerically pure products, as demonstrated in analogous sulfonamide syntheses .
  • Purification and Validation : Use chiral HPLC or capillary electrophoresis to confirm enantiomeric purity. Monitor reaction progress via TLC or NMR to detect byproducts early .

Q. What spectroscopic techniques are most effective for characterizing N-[(1R)-1-phenylethyl]methanesulfonamide, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for distinct resonances for the methanesulfonyl group (δ ~3.0 ppm, singlet) and the chiral center’s proton (δ ~4.5–5.0 ppm, multiplet due to coupling with adjacent groups) .
    • ¹³C NMR : Confirm the methanesulfonyl carbon at δ ~40–45 ppm and aromatic carbons (δ ~125–140 ppm) .
  • FT-IR : Identify sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide backbone .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of sulfonamide derivatives, such as conflicting IC₅₀ values for enzyme inhibition?

Methodological Answer:

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations, as variations can alter enzyme kinetics (e.g., COX-2 inhibition assays in showed IC₅₀ differences due to species-specific isoforms) .
  • Structural Confirmation : Re-examine compound purity and stereochemistry via X-ray crystallography (using SHELX for refinement ) or chiral chromatography to rule out impurities affecting activity.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies, identifying key interactions (e.g., hydrogen bonding with sulfonamide oxygen) that may explain potency variations .

Q. What strategies optimize the metabolic stability of N-[(1R)-1-phenylethyl]methanesulfonamide analogs while maintaining target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methanesulfonyl group with trifluoromethanesulfonamide to reduce metabolic cleavage while preserving hydrogen-bonding capacity .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to labile sites (e.g., benzylic position) to hinder cytochrome P450 oxidation, as seen in camphor-derived sulfonamides .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with enzymatically cleavable moieties (e.g., esters) to enhance permeability and gradual release .

Structural and Mechanistic Questions

Q. How can X-ray crystallography and computational methods elucidate the binding mechanism of this compound to biological targets?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) and refine the structure using SHELXL . Focus on sulfonamide oxygen interactions with catalytic residues (e.g., Arg120 in COX-2) .
  • Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., GROMACS) to assess conformational stability and identify critical binding pocket residues .
  • QM/MM Calculations : Quantify interaction energies (e.g., hydrogen bonds, van der Waals) to prioritize modifications for enhanced affinity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in sulfonamide inhibition studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀, Hill slope, and maximal efficacy.
  • Outlier Detection : Use Grubbs’ test to identify anomalous data points, especially in high-throughput screens where compound degradation may occur .
  • Cross-Validation : Compare results across multiple assay formats (e.g., fluorescence vs. radiometric) to confirm mechanistic consistency .

Synthesis of Derivatives

Q. How can researchers design a library of N-[(1R)-1-phenylethyl]methanesulfonamide derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Diversification : Modify the phenyl ring (e.g., halogenation, methoxy groups) and the sulfonamide side chain (e.g., alkylation, acylation) to probe steric and electronic effects .
  • Parallel Synthesis : Employ automated liquid handlers for efficient synthesis of 10–50 analogs, using Mitsunobu or Ullmann coupling for C–N bond formation .
  • High-Throughput Screening : Use SPR (surface plasmon resonance) or thermal shift assays to rapidly assess binding affinity and thermal stabilization of target proteins .

Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the enantiomer-specific activity of this compound?

Methodological Answer:

  • Enantiomer Isolation : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test each independently .
  • Crystallographic Evidence : Resolve absolute configuration via X-ray diffraction (SHELX refinement ) to confirm stereochemical assignments.
  • Pharmacokinetic Profiling : Compare metabolic rates of each enantiomer in hepatocyte models to rule out stability-driven discrepancies .

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